molecular formula C18H16N4O B12550199 3-(5-{[(Pyridin-3-yl)methyl]amino}pyridin-3-yl)benzamide CAS No. 821784-34-3

3-(5-{[(Pyridin-3-yl)methyl]amino}pyridin-3-yl)benzamide

Cat. No.: B12550199
CAS No.: 821784-34-3
M. Wt: 304.3 g/mol
InChI Key: AVQNDKQSGPZEON-UHFFFAOYSA-N
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Description

3-(5-{[(Pyridin-3-yl)methyl]amino}pyridin-3-yl)benzamide is a complex organic compound that features a benzamide core linked to a pyridine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-{[(Pyridin-3-yl)methyl]amino}pyridin-3-yl)benzamide typically involves multi-step organic reactions. One common method includes the coupling of a pyridine derivative with a benzamide precursor under specific conditions. The reaction often requires the use of catalysts and reagents such as palladium on carbon (Pd/C) and hydrogen gas for hydrogenation steps, or iodine (I2) and tert-butyl hydroperoxide (TBHP) for oxidative coupling .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(5-{[(Pyridin-3-yl)methyl]amino}pyridin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine rings, using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: NaH in an aprotic solvent like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to fully hydrogenated derivatives.

Scientific Research Applications

3-(5-{[(Pyridin-3-yl)methyl]amino}pyridin-3-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-{[(Pyridin-3-yl)methyl]amino}pyridin-3-yl)benzamide involves its interaction with specific molecular targets. It is believed to bind to certain enzymes or receptors, modulating their activity. For instance, it may inhibit tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell division and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(5-{[(Pyridin-3-yl)methyl]amino}pyridin-3-yl)benzamide apart is its specific substitution pattern and the presence of both benzamide and pyridine moieties, which may confer unique binding properties and biological activities.

Properties

CAS No.

821784-34-3

Molecular Formula

C18H16N4O

Molecular Weight

304.3 g/mol

IUPAC Name

3-[5-(pyridin-3-ylmethylamino)pyridin-3-yl]benzamide

InChI

InChI=1S/C18H16N4O/c19-18(23)15-5-1-4-14(7-15)16-8-17(12-21-11-16)22-10-13-3-2-6-20-9-13/h1-9,11-12,22H,10H2,(H2,19,23)

InChI Key

AVQNDKQSGPZEON-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)C2=CC(=CN=C2)NCC3=CN=CC=C3

Origin of Product

United States

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